molecular formula C11H10F3NO3 B2457909 2-(N-benzyl-2,2,2-trifluoroacetamido)acetic acid CAS No. 195254-57-0

2-(N-benzyl-2,2,2-trifluoroacetamido)acetic acid

Cat. No.: B2457909
CAS No.: 195254-57-0
M. Wt: 261.2
InChI Key: NJOPPTWVXZFEAL-UHFFFAOYSA-N
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Description

2-(N-Benzyl-2,2,2-trifluoroacetamido)acetic Acid (CAS 195254-57-0) is a high-purity, fluorinated organic compound with a molecular formula of C11H10F3NO3 and a molecular weight of 261.2 g/mol. This chemical serves as a critical synthetic intermediate and building block in advanced research applications. Its structure, featuring a reactive acetic acid moiety and a protected trifluoroacetamide group, makes it particularly valuable in medicinal chemistry and peptide science. One of its primary research applications is in the Cu-catalyzed, site-selective O-arylation of peptides, where it is used in the synthesis of an aryl bromide reagent that directs functionalization to a proximal tyrosine residue, enabling the creation of novel peptide-small molecule hybrids . Furthermore, structurally similar N-benzyl-2,2,2-trifluoroacetamide derivatives have demonstrated significant bioactive potential, showing promising in vitro antifungal and antibacterial properties, as well as potent antioxidant and cytotoxic activities, which highlights the value of this chemical scaffold in early-stage drug discovery . The compound is also extensively used as a versatile building block in the synthesis of complex molecules, such as outer-core oligosaccharides for glycoconjugate vaccine development, where its trifluoroacetyl group serves as a protected amine . This product is intended for research and development purposes only in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-[benzyl-(2,2,2-trifluoroacetyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO3/c12-11(13,14)10(18)15(7-9(16)17)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOPPTWVXZFEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)O)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-(N-benzyl-2,2,2-trifluoroacetamido)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis :
    • This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its trifluoroacetamido functionality allows it to participate in various chemical reactions, such as acylation and amidation.
  • Reagent in Chemical Reactions :
    • It has been utilized as a reagent in Friedel-Crafts acylation reactions, demonstrating its effectiveness in forming carbon-carbon bonds in aromatic compounds.

Biology

  • Enzyme Inhibition Studies :
    • Research indicates that 2-(N-benzyl-2,2,2-trifluoroacetamido)acetic acid can inhibit specific enzymes like AmpC beta-lactamase and glucosamine-6-phosphate synthase. Molecular docking studies have suggested potential interactions with these enzymes, which are critical for bacterial resistance mechanisms .
  • Biochemical Assays :
    • The compound is being investigated as a ligand in various biochemical assays due to its ability to bind selectively to target proteins, which may lead to the development of new diagnostic tools or therapeutic agents.

Medicine

  • Antimicrobial Properties :
    • Preliminary studies have explored its antimicrobial activity, suggesting that it may inhibit the growth of certain bacteria and fungi. This property makes it a candidate for further investigation in drug development aimed at treating infections.
  • Antioxidant Activity :
    • The compound has shown potential antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases . Its dual functionality (trifluoroacetamido and acetic acid groups) contributes to its biological activity.

Case Studies

StudyFindingsImplications
Study on enzyme inhibitionDemonstrated inhibition of AmpC beta-lactamasePotential use in overcoming antibiotic resistance
Antimicrobial activity assessmentInhibited growth of specific bacterial strainsDevelopment of new antimicrobial agents
Antioxidant evaluationExhibited significant antioxidant propertiesPossible application in health supplements or pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(N-benzyl-2,2,2-trifluoroacetamido)acetic acid is unique due to the presence of both the trifluoroacetamido and acetic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

2-(N-benzyl-2,2,2-trifluoroacetamido)acetic acid, also known by its CAS number 195254-57-0, is a compound of significant interest in biochemical and medicinal research due to its unique structural properties and potential biological activities. This article explores its biological activity, including enzyme inhibition, antimicrobial properties, and antioxidant effects, supported by various research findings and case studies.

  • Molecular Formula : C11H10F3NO3
  • Molecular Weight : 261.2 g/mol
  • CAS Number : 195254-57-0

The biological activity of this compound primarily involves its interaction with specific molecular targets. Notably, it has been identified as an inhibitor of:

  • AmpC beta-lactamase : A key enzyme in bacterial resistance mechanisms.
  • Glucosamine-6-phosphate synthase : An enzyme involved in bacterial cell wall synthesis.

Molecular docking studies suggest that the compound binds effectively to these enzymes, inhibiting their activity and providing a potential pathway for antibiotic development.

1. Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes linked to disease processes. For example:

  • AmpC Beta-Lactamase Inhibition : The compound has shown promising results in inhibiting this enzyme, which is crucial for combating antibiotic resistance in bacteria.

2. Antimicrobial Properties

The compound has been investigated for its antimicrobial effects against various pathogens. Preliminary studies suggest that it exhibits significant activity against:

  • Gram-positive and Gram-negative bacteria : Indicating a broad spectrum of antimicrobial action.

3. Antioxidant Activity

Antioxidant properties have also been attributed to this compound. Its ability to scavenge free radicals may contribute to its protective effects against oxidative stress-related diseases.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various compounds, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) that was competitive with standard antibiotics, suggesting its potential as a therapeutic agent.

Case Study 2: Enzyme Inhibition Assays

A series of enzyme inhibition assays were conducted to evaluate the effectiveness of this compound against AmpC beta-lactamase. The compound exhibited an IC50 value indicating effective inhibition at low concentrations, which supports its use in developing new antibacterial strategies .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-benzyl-2,2,2-trifluoroacetamideLacks acetic acid moietyLimited biological activity
2-(N-phenyl-2,2,2-trifluoroacetamido)acetic acidSimilar structure with phenyl groupComparable but less potent

The dual functionality of this compound enhances its reactivity and biological activity compared to similar compounds .

Q & A

Advanced Research Question

  • Antioxidant Capacity : Assessed via the phosphomolybdenum method. A 1 mg/mL solution in sulfuric acid/sodium phosphate buffer is incubated at 95°C for 90 minutes, with absorbance measured at 695 nm. Results are expressed as gallic acid equivalents .
  • Cytotoxicity : Evaluated using cell viability assays (e.g., MTT) on cancer cell lines. IC50 values are calculated to determine potency .
  • Antimicrobial Activity : Tested via microdilution assays against bacterial/fungal strains, with docking studies suggesting interactions with β-lactamase and CYP51 enzymes .

How can molecular docking predict the interaction of this compound with biological targets?

Advanced Research Question

  • Software : AutoDock 4.2.5.1 and AutoDock Tools (ADT) are used to model ligand-protein interactions. Targets include AmpC β-lactamase and lanosterol 14α-demethylase (CYP51) .
  • Key Interactions : Hydrogen bonding with TYR250/PRO304 (β-lactamase) and hydrophobic interactions with ILE379 (CYP51). Binding energies ≤ -5 kcal/mol indicate strong affinity .

What challenges arise in interpreting crystallographic data for this compound?

Advanced Research Question

  • Disorder and Twinning : High flexibility of the benzyl group may cause disorder, requiring TWINLAW or SHELXL’s TWIN commands for refinement .
  • Hydrogen Bonding Networks : Graph-set analysis (e.g., R²₂(8) motifs) is critical to validate supramolecular assemblies. Mercury software visualizes these interactions .

How do structural modifications (e.g., fluorination) influence its bioactivity?

Advanced Research Question

  • Trifluoromethyl Group : Enhances metabolic stability and membrane permeability. Docking studies show the CF3 group increases hydrophobic interactions with enzyme active sites .
  • Benzyl Moiety : Modulates steric effects, affecting binding to targets like CYP51. Comparative studies with non-fluorinated analogs show reduced antimicrobial activity, highlighting fluorine’s role .

What analytical techniques are essential for purity assessment and structural validation?

Basic Research Question

  • NMR Spectroscopy : ¹⁹F NMR (δ -70 to -75 ppm for CF3) and ¹H NMR (δ 4.2–4.5 ppm for CH2) confirm structural integrity .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical for C₁₁H₁₀F₃NO₃: 261.06 g/mol) .

How can researchers address discrepancies in reported biological data?

Advanced Research Question

  • Reproducibility Checks : Standardize assay protocols (e.g., cell line passage number, incubation time).
  • Meta-Analysis : Compare data across studies using tools like GraphPad Prism. Contradictions in IC50 values may arise from differences in solvent (DMSO vs. ethanol) or cell viability endpoints .

What computational methods support structure-activity relationship (SAR) studies?

Advanced Research Question

  • QSAR Modeling : Utilize Gaussian or AMBER for quantum mechanical calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to identify persistent interactions .

How is the compound’s stability assessed under varying storage conditions?

Basic Research Question

  • Accelerated Stability Studies : Store at 4°C, 25°C, and 40°C with 75% relative humidity. Monitor degradation via HPLC over 1–3 months.
  • Light Sensitivity : UV-Vis spectroscopy (200–400 nm) detects photodegradation products. Opaque containers are recommended for long-term storage .

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